molecular formula C19H16N2O4 B12694414 trans-1,3-Dibenzyl-dihydro-1H-furo(3,4-d)imidazole-2,4,6(3H)-trione CAS No. 26340-00-1

trans-1,3-Dibenzyl-dihydro-1H-furo(3,4-d)imidazole-2,4,6(3H)-trione

Cat. No.: B12694414
CAS No.: 26340-00-1
M. Wt: 336.3 g/mol
InChI Key: WIVKAHXCBJSNDF-HOTGVXAUSA-N
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Description

trans-1,3-Dibenzyl-dihydro-1H-furo(3,4-d)imidazole-2,4,6(3H)-trione: is a complex organic compound that belongs to the class of furoimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1,3-Dibenzyl-dihydro-1H-furo(3,4-d)imidazole-2,4,6(3H)-trione typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the furoimidazole ring through cyclization of appropriate precursors.

    Benzylation: Introduction of benzyl groups through nucleophilic substitution or other suitable methods.

    Oxidation and Reduction: Specific oxidation or reduction steps to achieve the desired oxidation state of the compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure consistent product quality.

    Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

trans-1,3-Dibenzyl-dihydro-1H-furo(3,4-d)imidazole-2,4,6(3H)-trione can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form higher oxidation state products.

    Reduction: Reaction with reducing agents to form lower oxidation state products.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents such as dichloromethane, ethanol, or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, trans-1,3-Dibenzyl-dihydro-1H-furo(3,4-d)imidazole-2,4,6(3H)-trione may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology and Medicine

In biology and medicine, this compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of trans-1,3-Dibenzyl-dihydro-1H-furo(3,4-d)imidazole-2,4,6(3H)-trione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibenzyl-2,4,6-trioxo-1,2,3,4-tetrahydroimidazole: A similar compound with slight structural differences.

    Furoimidazole Derivatives: Other compounds in the furoimidazole class with varying substituents.

Properties

CAS No.

26340-00-1

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

(3aS,6aS)-1,3-dibenzyl-3a,6a-dihydrofuro[3,4-d]imidazole-2,4,6-trione

InChI

InChI=1S/C19H16N2O4/c22-17-15-16(18(23)25-17)21(12-14-9-5-2-6-10-14)19(24)20(15)11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2/t15-,16-/m0/s1

InChI Key

WIVKAHXCBJSNDF-HOTGVXAUSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2[C@H]3[C@@H](C(=O)OC3=O)N(C2=O)CC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CN2C3C(C(=O)OC3=O)N(C2=O)CC4=CC=CC=C4

Origin of Product

United States

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